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Introduction
UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH₂-COOH)-Bid, is a potent and highly

selective synthetic peptide agonist for the delta-opioid receptor (DOR). Its unique

pharmacological profile, characterized by significant antidepressant and anxiolytic effects

without the development of tolerance observed with other opioids, has positioned it as a

promising candidate for the development of novel therapeutics for mood disorders and chronic

pain. This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and biological activities of UFP-512, with a focus on detailed

experimental methodologies and the underlying signaling pathways.

Molecular Structure and Physicochemical
Properties
UFP-512 is a meticulously designed peptide built upon the Dmt-Tic (2',6'-dimethyl-L-tyrosine

and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, a key structural motif

responsible for its high affinity and selectivity for the delta-opioid receptor.[1]
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Property Value Reference

IUPAC Name

(3S)-3-[[(3S)-2-[(2S)-2-amino-

3-(4-hydroxy-2,6-

dimethylphenyl)propanoyl]-3,4-

dihydro-1H-isoquinoline-3-

carbonyl]amino]-3-(1H-

benzimidazol-2-yl)propanoic

acid

PubChem CID: 10918703

Chemical Formula C₃₁H₃₃N₅O₅ PubChem CID: 10918703

Molecular Weight 555.64 g/mol PubChem CID: 10918703
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Synthesis of UFP-512
The synthesis of UFP-512 is based on solid-phase peptide synthesis (SPPS) methodologies,

as originally described by Balboni et al. (2002). While the detailed step-by-step protocol from

the original publication was not accessible for this review, the general principles of Fmoc/tBu-

based SPPS are well-established and would be employed for its assembly. The synthesis

involves the sequential coupling of protected amino acid residues to a solid support, followed

by cleavage and deprotection to yield the final peptide.
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Conceptual workflow for the solid-phase synthesis of UFP-512.

Pharmacological Properties and Biological Activity
UFP-512 is a potent and selective agonist of the delta-opioid receptor. Its high affinity for this

receptor subtype is a cornerstone of its pharmacological profile.

Parameter Value Cell Line/Tissue Reference

δ-Opioid Receptor

Binding Affinity (pKi)
9.78 SK-N-BE cells [2]

Selectivity over μ-

Opioid Receptor
~160-fold [1][2]

Selectivity over κ-

Opioid Receptor
~3500-fold [1][2]

Signaling Pathways
Activation of the delta-opioid receptor by UFP-512 initiates a cascade of intracellular signaling

events. Key among these are the inhibition of adenylyl cyclase and the activation of the

extracellular signal-regulated kinase (ERK) 1/2 pathway. A notable characteristic of UFP-512 is

its ability to induce phosphorylation of the DOR at serine 363 (Ser363), which is linked to a low

rate of receptor desensitization and internalization, potentially explaining the lack of tolerance

development.[1][3]
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Signaling pathway of UFP-512 upon binding to the delta-opioid receptor.
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Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of UFP-512 for the delta-opioid receptor.

Materials:

Human neuroblastoma SK-N-BE cells stably expressing the FLAG-tagged human delta-

opioid receptor.

Binding buffer: 50 mM Tris-HCl, pH 7.4.

[³H]diprenorphine (non-selective opioid antagonist radioligand).

UFP-512.

Naltrindole (selective delta-opioid antagonist for determining non-specific binding).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Prepare cell membranes from SK-N-BE cells.

In a 96-well plate, add cell membranes (typically 50-100 µg of protein).

For competition binding, add increasing concentrations of UFP-512.

For total binding, add binding buffer. For non-specific binding, add a high concentration of

naltrindole (e.g., 10 µM).

Add a fixed concentration of [³H]diprenorphine (e.g., 1 nM) to all wells.

Incubate at 25°C for 60 minutes.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

Analyze the data using non-linear regression to determine the Ki value for UFP-512.

Adenylyl Cyclase Inhibition Assay
This assay measures the ability of UFP-512 to inhibit the production of cyclic AMP (cAMP).

Materials:

SK-N-BE cells expressing the delta-opioid receptor.

Assay buffer (e.g., DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor).

Forskolin (an adenylyl cyclase activator).

UFP-512.

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

Plate SK-N-BE cells in a 96-well plate and grow to confluence.

Pre-incubate the cells with various concentrations of UFP-512 for 15 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at

37°C to induce cAMP production.

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP

assay kit according to the manufacturer's instructions.

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the

concentration of UFP-512 to determine the IC₅₀ value.

ERK1/2 Phosphorylation Western Blot
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This protocol assesses the activation of the ERK1/2 signaling pathway by UFP-512.

Materials:

SK-N-BE cells expressing the delta-opioid receptor.

Serum-free medium.

UFP-512.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein assay kit (e.g., BCA).

SDS-PAGE gels and electrophoresis apparatus.

PVDF membrane and transfer apparatus.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Starve SK-N-BE cells in serum-free medium for 12-18 hours.

Treat the cells with various concentrations of UFP-512 for a specific time (e.g., 5-15

minutes).

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

In Vivo Behavioral Assays
Apparatus:

A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C)

to a depth of 15 cm.

Procedure:

Administer UFP-512 (e.g., 1-10 mg/kg, i.p.) or vehicle to mice 30-60 minutes before the test.

Gently place each mouse into the cylinder of water for a 6-minute session.

Record the session with a video camera.

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as

the absence of active, escape-oriented behaviors, with the mouse making only small

movements to keep its head above water.

A significant decrease in immobility time in the UFP-512 treated group compared to the

vehicle group indicates an antidepressant-like effect.

Apparatus:
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A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

Procedure:

Administer UFP-512 or vehicle to mice 30-60 minutes before the test.

Place the mouse in the center of the maze, facing an open arm.

Allow the mouse to explore the maze for a 5-minute session.

Record the time spent in and the number of entries into the open and closed arms.

An increase in the time spent in the open arms and/or the number of entries into the open

arms in the UFP-512 treated group is indicative of an anxiolytic-like effect.
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Overall experimental workflow for the characterization of UFP-512.

Conclusion
UFP-512 stands out as a highly selective delta-opioid receptor agonist with a compelling

preclinical profile. Its potent antidepressant and anxiolytic effects, coupled with a reduced

propensity for tolerance, make it a significant lead compound in the quest for safer and more

effective treatments for mood disorders and pain. The detailed understanding of its molecular

structure, physicochemical properties, and signaling mechanisms, as outlined in this guide,

provides a solid foundation for further research and development efforts in this promising area

of pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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